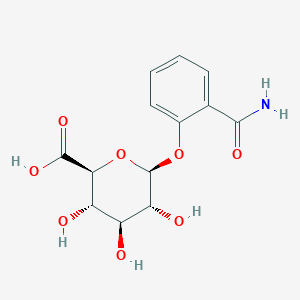
Salicylamide glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicylamide glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO8 and its molecular weight is 313.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Salicylamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Analgesic and Anti-inflammatory Effects
Salicylamide itself is recognized for its analgesic, anti-inflammatory, and antipyretic properties. It is often used in clinical settings for pain relief and to reduce fever. Salicylamide glucuronide is formed during the metabolism of salicylamide in the liver and may contribute to its pharmacological effects by enhancing bioavailability and reducing toxicity .
Combination Therapies
Research has indicated that salicylamide can enhance the anticoagulant effects of aspirin when used in combination. This synergistic effect may be partially attributed to the metabolites, including this compound, which could prolong the therapeutic effects of aspirin without increasing its dosage .
Antiviral Research
Recent studies have highlighted the potential antiviral properties of salicylamide derivatives, including this compound. These compounds have shown efficacy against various viral infections such as influenza and coronaviruses. For instance, derivatives like nitazoxanide have demonstrated broad-spectrum antiviral activity, suggesting that this compound could play a role in similar therapeutic strategies .
Case Study: COVID-19 Treatment Potential
One notable application is the exploration of salicylamide derivatives as potential treatments for COVID-19. Studies indicate that certain derivatives exhibit significant inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. The mechanisms involve interference with viral replication pathways, which could be relevant to this compound given its metabolic relationship with salicylamide .
Toxicological Implications
Metabolism and Excretion
The metabolic pathway of salicylamide includes conversion into this compound, which is then excreted primarily through urine. Understanding this metabolic process is crucial for assessing both efficacy and safety profiles in therapeutic applications. For example, variations in glucuronidation can influence the pharmacokinetics of salicylamide, affecting both therapeutic outcomes and potential toxicity .
Biochemical Investigations
This compound has been utilized in biochemical research to study drug metabolism and interactions. Its presence can indicate how drugs are processed in vivo, providing insights into their safety and efficacy profiles during drug development processes .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Pharmacology | Enhances analgesic and anti-inflammatory effects; synergistic with aspirin |
| Antiviral Research | Potential against various viruses; notable efficacy against SARS-CoV-2 |
| Toxicology | Important for understanding metabolism; influences pharmacokinetics |
| Biochemical Research | Useful in studying drug metabolism; aids in assessing safety profiles during drug development |
特性
CAS番号 |
18338-81-3 |
|---|---|
分子式 |
C13H15NO8 |
分子量 |
313.26 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-(2-carbamoylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO8/c14-11(18)5-3-1-2-4-6(5)21-13-9(17)7(15)8(16)10(22-13)12(19)20/h1-4,7-10,13,15-17H,(H2,14,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 |
InChIキー |
AEMUKQHDNNVAES-CDHFTJPESA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
同義語 |
salicylamide glucuronide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















